![molecular formula C14H18N2O3S B4885759 N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea](/img/structure/B4885759.png)
N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea, also known as MBM-17, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea is not fully understood. However, studies have suggested that it may inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, it has also been shown to have anti-microbial and anti-viral effects. It has been shown to reduce the growth of bacteria and viruses in vitro, indicating its potential use in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea is its relatively low toxicity compared to other anti-cancer agents. This makes it a potentially safer option for cancer therapy. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea. One area of interest is its potential use in combination therapy with other anti-cancer agents. Another area of research is the development of more soluble derivatives of this compound, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
Méthodes De Synthèse
N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea is synthesized through a multi-step process that involves the reaction of 4-methoxyphenyl isothiocyanate with 4-methoxy-2-butyn-1-ol in the presence of a base. The resulting intermediate is then reacted with chloromethyl methyl ether to form this compound.
Applications De Recherche Scientifique
N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea has been studied for its potential use in various scientific applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory and anti-oxidant effects. It has been shown to reduce inflammation and oxidative stress in animal models, indicating its potential use in the treatment of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(4-methoxybut-2-ynoxymethyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-17-9-3-4-10-19-11-15-14(20)16-12-5-7-13(18-2)8-6-12/h5-8H,9-11H2,1-2H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALKESUWJUGMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CCOCNC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide](/img/structure/B4885679.png)
![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)
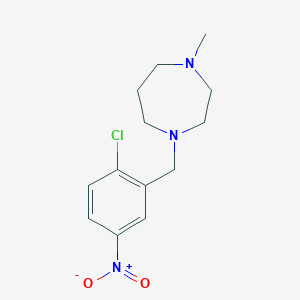
![N-isopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4885700.png)
![5-(3,4-dichlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4885708.png)
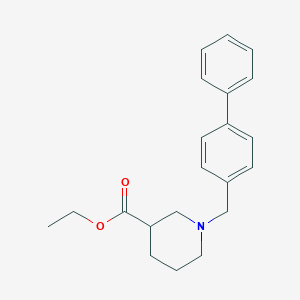
![4-[4-(allyloxy)phenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4885728.png)
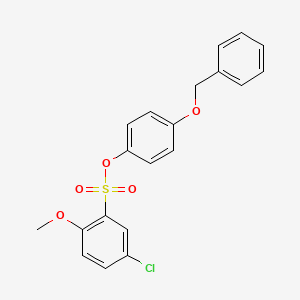
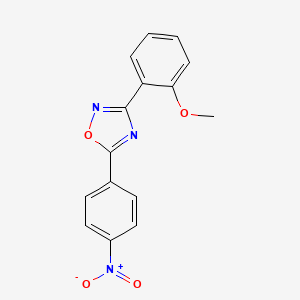
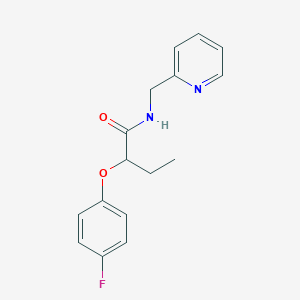
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885766.png)
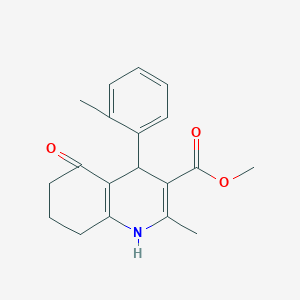
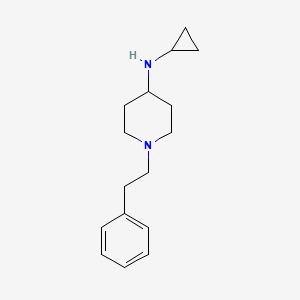
![4-[4-(2,3-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4885782.png)